molecular formula C27H23FN2O5 B11485681 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11485681
M. Wt: 474.5 g/mol
InChI Key: TZFAOYPALAACDG-UHFFFAOYSA-N
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Description

4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl ether, methoxyphenyl groups, and a dihydropyrano[2,3-c]pyrazol-6(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the fluorobenzyl ether: This step involves the reaction of 3-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.

    Construction of the dihydropyrano[2,3-c]pyrazol-6(1H)-one core: This step involves the cyclization of a suitable precursor, such as a pyrazolone derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Final coupling: The final step involves coupling the fluorobenzyl ether intermediate with the dihydropyrano[2,3-c]pyrazol-6(1H)-one core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorobenzyl ether can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorine atom can serve as a marker for imaging studies, such as positron emission tomography (PET).

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its combination of functional groups may allow for the creation of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl ether and methoxyphenyl groups may allow for strong binding interactions with these targets, leading to modulation of their activity. The dihydropyrano[2,3-c]pyrazol-6(1H)-one core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-{4-[(3-bromobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-{4-[(3-methylbenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C27H23FN2O5

Molecular Weight

474.5 g/mol

IUPAC Name

4-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C27H23FN2O5/c1-32-20-9-6-17(7-10-20)26-25-21(14-24(31)35-27(25)30-29-26)18-8-11-22(23(13-18)33-2)34-15-16-4-3-5-19(28)12-16/h3-13,21H,14-15H2,1-2H3,(H,29,30)

InChI Key

TZFAOYPALAACDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)OC

Origin of Product

United States

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